GSK 650394

Oncology Kinase Inhibition Drug Discovery

Researchers often face irreproducible results due to off-target effects when studying SGK1/2 pathways. GSK 650394 (CAS 890842-28-1) provides a well-characterized, selective SGK1/2 inhibitor with IC50 values of 62 nM (SGK1) and 103 nM (SGK2) and >30-fold selectivity over Akt, enabling clean interrogation of SGK1-specific functions. Supplied at ≥98% purity with rigorous quality documentation for reliable procurement.

Molecular Formula C25H22N2O2
Molecular Weight 382.5 g/mol
CAS No. 890842-28-1
Cat. No. B1672397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 650394
CAS890842-28-1
SynonymsGSK 650394
GSK-650394
GSK650394
Molecular FormulaC25H22N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O
InChIInChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)
InChIKeyWVSBGSNVCDAMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK 650394 SGK1/SGK2 Inhibitor Guide


GSK 650394 (CAS 890842-28-1) is a synthetic small-molecule competitive inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK1) and SGK2 [1]. It is primarily used as a research tool to probe SGK1/2 signaling pathways in oncology, cardiovascular, and neurological disease models. Its well-characterized inhibitory profile includes an IC50 of 62 nM for SGK1 and 103 nM for SGK2 in scintillation proximity assays (SPA), with >30-fold selectivity over Akt and other related AGC kinases .

GSK 650394: Differentiation from Other SGK1 Inhibitors


Substituting GSK 650394 with another SGK1 inhibitor (e.g., EMD638683, SGK1-IN-1) without considering differential potency, isoform selectivity, or pharmacokinetic (PK) properties can lead to irreproducible results. For instance, GSK 650394 exhibits a 1.7-fold preference for SGK1 over SGK2, while other inhibitors may have different isoform selectivity . Furthermore, its low oral bioavailability (~9% in rats) due to extensive glucuronidation [1] dictates specific in vivo dosing routes (e.g., intraperitoneal or intrathecal) that may not apply to analogs with different metabolic stability. Ignoring these quantitative differences undermines experimental validity and data interpretation.

GSK 650394 Quantitative Differentiation Evidence


Superior SGK1 Inhibitory Potency vs. EMD638683

GSK 650394 demonstrates substantially greater potency against SGK1 compared to the widely used alternative EMD638683. In direct head-to-head comparison using enzymatic assays, GSK 650394 inhibits SGK1 with an IC50 of 62 nM, while EMD638683 has an IC50 of 3000 nM (3 μM), representing a 48-fold difference in potency [1].

Oncology Kinase Inhibition Drug Discovery

Selectivity for SGK1 Over Akt

GSK 650394 shows >30-fold selectivity for SGK1 over Akt and other related kinases [1]. This contrasts with many kinase inhibitors that exhibit significant cross-reactivity with the PI3K/Akt pathway, which can confound experimental results in cancer and metabolic disease models. The quantitative selectivity window (>30-fold) is a key differentiator when choosing a probe for SGK1-specific studies.

Selectivity Profiling Signal Transduction Cancer Biology

Low Oral Bioavailability Compared to EMD638683

In contrast to EMD638683, which is orally active and can be administered in chow [2], GSK 650394 exhibits low oral bioavailability (~9%) in rats due to extensive first-pass glucuronidation and poor aqueous solubility [1]. This quantitative PK profile dictates that GSK 650394 is best suited for parenteral administration (e.g., intraperitoneal, intrathecal) for in vivo studies, whereas EMD638683 can be used in oral dosing paradigms.

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

Androgen-Stimulated LNCaP Growth Inhibition

In LNCaP prostate cancer cells, GSK 650394 quantitatively blocks androgen-mediated enhancement of Nedd4-2 phosphorylation and inhibits androgen-stimulated cell growth with an IC50 of approximately 1 μM [1]. This cellular potency is consistent with its biochemical IC50 and provides a validated cellular model for studying SGK1's role in androgen receptor signaling.

Prostate Cancer Cellular Pharmacology Androgen Signaling

GSK 650394 Research Applications


SGK1 Pathway Dissection in Cancer Cell Signaling

Use GSK 650394 at concentrations of 62-103 nM (biochemical IC50) to specifically inhibit SGK1/2 in kinase assays or 0.6-1 μM in cellular assays to block SGK1-mediated epithelial transport or androgen-stimulated growth in LNCaP cells [1]. Its >30-fold selectivity over Akt ensures minimal cross-talk with the PI3K/Akt pathway, enabling clean interrogation of SGK1-specific functions.

In Vivo Target Engagement via Parenteral Route

Due to its low oral bioavailability (~9%), administer GSK 650394 via intraperitoneal or intrathecal routes for in vivo studies [1]. Validated doses include 1-30 μM (intrathecally) for pain behavior models [2] and 2-10 mg/kg (oral) for pharmacokinetic characterization [1]. Adjust dosing regimen based on the linear PK observed up to 10 mg/kg.

Prostate Cancer Xenograft Models

Utilize GSK 650394 in subcutaneous xenograft mouse models of prostate cancer to assess tumor growth inhibition following SGK1 blockade [1]. The compound's ability to quantitatively block androgen-mediated LNCaP cell growth (IC50 ~1 μM) in vitro [2] provides a strong rationale for in vivo efficacy studies in androgen-dependent tumor models.

Comparative Studies with Next-Generation SGK1 Inhibitors

Employ GSK 650394 as a reference standard when evaluating novel SGK1 inhibitors. Its well-characterized potency (62 nM SGK1 IC50), selectivity profile (>30-fold over Akt), and known PK limitations (~9% oral bioavailability) [1] provide a benchmark for assessing improvements in potency, selectivity, or metabolic stability in new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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